molecular formula C12H24N2O3 B12850755 tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate

tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate

Cat. No.: B12850755
M. Wt: 244.33 g/mol
InChI Key: GDFIWXIBTMQYHR-VIFPVBQESA-N
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Description

tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its role as a protecting group in organic synthesis, especially in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

On an industrial scale, the production of carbamates often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbon dioxide and amines in the presence of catalysts are being explored. These methods are more environmentally friendly and safer .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .

Biology and Medicine

In biological research, carbamates are studied for their potential as enzyme inhibitors. They are known to inhibit enzymes such as acetylcholinesterase, which makes them useful in the study of neurological disorders .

Industry

In the pharmaceutical industry, carbamates are used in the synthesis of various drugs. They are also used in the production of agrochemicals, where they act as insecticides and herbicides .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive under the conditions used in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its specific structure, which includes a morpholine ring. This structure provides additional steric hindrance, making it more stable and less prone to hydrolysis compared to other carbamates. This stability is particularly advantageous in synthetic applications where harsh conditions are used .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[(2S)-6,6-dimethylmorpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9-6-13-8-12(4,5)16-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1

InChI Key

GDFIWXIBTMQYHR-VIFPVBQESA-N

Isomeric SMILES

CC1(CNC[C@H](O1)CNC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CNCC(O1)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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